

Application Notes and Protocols for TCL053-Based Lipid Nanoparticles

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Compound of Interest		
Compound Name:	TCL053	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, dosing, and administration of **TCL053**-based lipid nanoparticles (LNPs) for the delivery of mRNA and CRISPR/Cas9 components. The protocols detailed below are synthesized from preclinical studies and are intended for research use only.

Introduction to TCL053-Based LNPs

TCL053 is an ionizable lipid that has demonstrated high efficiency in delivering nucleic acids, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), into cells, particularly skeletal muscle.[1][2] LNPs formulated with TCL053 offer a promising non-viral vector for gene therapy applications, including CRISPR/Cas9-mediated genome editing.[3][4][5][6] A key advantage of TCL053-based LNPs is their low immunogenicity, which allows for repeated administrations—a significant benefit for treating chronic diseases like Duchenne muscular dystrophy (DMD).[4][6][7]

These LNPs are typically composed of four main components:

- Ionizable Lipid (TCL053): Crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm following endocytosis.[1][5]
- Helper Phospholipid (e.g., DPPC): Contributes to the structural integrity of the nanoparticle.
 [1][2]



- Cholesterol: Enhances the stability of the LNP structure.[1][2]
- PEGylated Lipid (e.g., PEG-DMG): Provides a hydrophilic shell that prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the formulation and in vivo application of **TCL053**-based LNPs as reported in preclinical studies.

Table 1: TCL053-Based LNP Formulation Parameters

Parameter	Value	Reference
Lipid Molar Ratio (TCL053:DPPC:Cholesterol:P EG-DMG)	60:10.6:27.3:2.1	[1]
Lipid to RNA Weight Ratio	23:1	[1]
Particle Size (Hydrodynamic Diameter)	~79.1 nm	[1]
Encapsulation Efficiency	~96%	[2]
pKa of TCL053	6.8	[3]

Table 2: In Vivo Dosing and Administration in Mouse Models



Administration Route	Dosage	Target Tissue	Application	Reference
Intramuscular (IM) Injection	1 μg or 10 μg mRNA	Skeletal Muscle	Luciferase expression	[8]
Intramuscular (IM) Injection	10 μg Cas9 mRNA + 10 μg sgRNA	Tibialis Anterior Muscle	DMD exon skipping	[5]
Intravenous (IV) Limb Perfusion	1.0 - 10.0 mg/kg total RNA	Hindlimb Muscles	DMD exon skipping	[5][8]

Experimental Protocols Protocol for Formulation of TC

Protocol for Formulation of TCL053-Based LNPs via Microfluidic Mixing

This protocol describes the preparation of **TCL053**-based LNPs encapsulating mRNA using a microfluidic mixing device. This method allows for rapid and reproducible formulation with controlled particle size.

Materials:

- TCL053 (in ethanol)
- Dipalmitoylphosphatidylcholine (DPPC) (in ethanol)
- Cholesterol (in ethanol)
- Polyethylene glycol-dimyristoylglycerol (PEG-DMG) (in ethanol)
- mRNA (in 10 mM citrate buffer, pH 3.0)
- Ethanol (100%)
- Phosphate-buffered saline (PBS), sterile
- Microfluidic mixing device and cartridges (e.g., NanoAssemblr™)



- Syringes (e.g., 3 mL and 1 mL)
- Dialysis cassette (e.g., 20 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution:
 - In an appropriate tube, combine TCL053, DPPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 60:10.6:27.3:2.1.
 - The final lipid concentration in ethanol should be determined based on the desired final LNP concentration and the flow rates of the microfluidic system.
- Prepare mRNA Solution:
 - Thaw the mRNA stock solution on ice.
 - Dilute the mRNA in 10 mM citrate buffer (pH 3.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid TCL053, which facilitates its interaction with the negatively charged mRNA.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.
 - Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
 - Initiate the mixing process. The rapid mixing of the two solutions leads to a change in solvent polarity, triggering the self-assembly of the lipids into LNPs with the mRNA encapsulated inside.
- Dilution and Buffer Exchange:



- Immediately after formulation, dilute the resulting LNP solution with PBS to reduce the ethanol concentration.
- Transfer the diluted LNP solution to a dialysis cassette.
- Perform dialysis against sterile PBS for at least 2 hours, with one buffer change, to remove residual ethanol and non-encapsulated mRNA.
- Characterization:
 - Measure the hydrodynamic diameter and polydispersity index (PDI) of the LNPs using Dynamic Light Scattering (DLS).
 - Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
 - Assess the zeta potential of the LNPs.

Protocol for Intramuscular (IM) Administration in Mice

This protocol outlines the procedure for a single intramuscular injection of **TCL053**-based LNPs into the tibialis anterior muscle of a mouse.

Materials:

- TCL053-based LNP solution (sterile)
- Anesthetic (e.g., isoflurane)
- Insulin syringe with a 28-30 gauge needle
- Animal clippers
- Disinfectant (e.g., 70% ethanol)

Procedure:

Animal Preparation:



- Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
- Remove the fur from the anterior aspect of the lower hindlimb to visualize the injection site.
- Disinfect the exposed skin with 70% ethanol.
- Injection:
 - Draw the desired volume of the LNP solution (typically 20-50 μL for tibialis anterior injection) into the insulin syringe.
 - o Identify the tibialis anterior muscle, located on the front of the lower leg.
 - Insert the needle into the belly of the muscle at a 90-degree angle.
 - Slowly inject the LNP solution over approximately 10-20 seconds.
 - Withdraw the needle smoothly.
- Post-injection Monitoring:
 - Monitor the mouse until it has fully recovered from anesthesia.
 - Observe the injection site for any signs of adverse reaction.

Protocol for Intravenous (IV) Limb Perfusion in Mice

This protocol describes a specialized procedure for delivering **TCL053**-based LNPs to the muscles of a single hindlimb via the dorsal saphenous vein. This method achieves broader distribution within the limb musculature compared to a localized IM injection.

Materials:

- TCL053-based LNP solution (sterile)
- Anesthetic (e.g., isoflurane)



- Tourniquet (e.g., a small elastic band)
- 30-gauge needle attached to a catheter and syringe
- · Heating pad or heat lamp

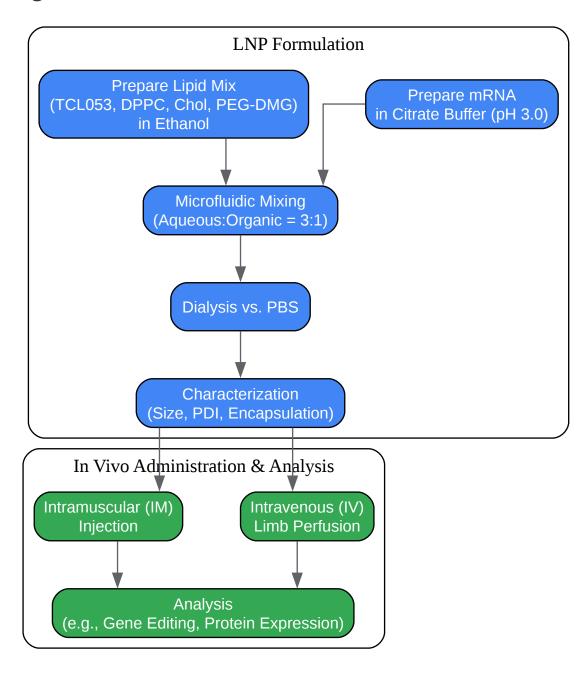
Procedure:

- Animal Preparation:
 - Anesthetize the mouse as described in the IM protocol.
 - Place the mouse on a heating pad to promote vasodilation.
 - Position the hindlimb to be injected for clear access to the dorsal saphenous vein.
- · Limb Perfusion:
 - Apply a tourniquet to the upper thigh of the hindlimb to temporarily restrict blood flow.
 - Visualize the dorsal saphenous vein.
 - Carefully insert the 30-gauge needle into the vein.
 - Inject the LNP solution at the desired volume and dose (e.g., 2.5-10 mL/kg injection volume with a total RNA dose of 1-10 mg/kg).[8]
 - Maintain the tourniquet for a few minutes post-injection to allow the LNPs to perfuse the limb's vasculature.
 - Release the tourniquet to restore normal blood flow.
- Post-procedure Monitoring:
 - Monitor the mouse for recovery from anesthesia and observe the limb for any signs of complications.

Visualizations



Experimental Workflow for LNP Formulation and In Vivo Testing

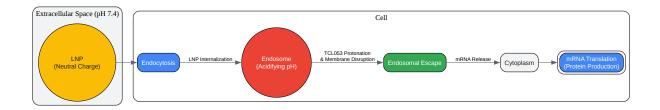


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Caption: Workflow for **TCL053**-LNP formulation and in vivo testing.

Cellular Uptake and Endosomal Escape of TCL053-LNPs





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Caption: Mechanism of **TCL053**-LNP cellular uptake and mRNA release.

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